4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-2-17-5-7-18(8-6-17)15-26-24(28)23-22(27-13-3-4-14-27)21(16-29-23)19-9-11-20(25)12-10-19/h3-14,16H,2,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUQSDZJGNHTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies and findings.
Chemical Structure and Synthesis
The molecular formula of the compound is . Its structure features a thiophene ring, a pyrrole moiety, and a chlorophenyl group, which are significant in imparting biological activity. The synthesis typically involves multi-step reactions that incorporate various intermediates to achieve the final product, as evidenced in similar compounds within the benzamide class.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties . For example, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. A study reported that specific benzamide derivatives demonstrated moderate to high potency in inhibiting cancer cell proliferation, particularly in breast and lung cancer models .
- Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds targeting RET kinase have shown promising results in preclinical models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Similar benzamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which is crucial for membrane penetration .
| Activity Type | Test Organisms | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate inhibition (MIC = 32 µg/mL) |
| Antifungal | Candida albicans | High inhibition (MIC = 16 µg/mL) |
Neuropharmacological Effects
The neuropharmacological profile of related compounds suggests potential applications as anticonvulsants . Studies have shown that modifications at the benzamide site can enhance anticonvulsant activity significantly .
- Case Study : In a recent study involving animal models, certain derivatives exhibited significant protective effects against induced seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Variations in substituents on the thiophene or pyrrole rings can lead to significant changes in potency and selectivity.
Key Findings:
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances biological activity by increasing electron-withdrawing effects, which stabilize reactive intermediates during metabolic processes.
- Ethyl Benzyl Group : The N-(4-ethylbenzyl) moiety contributes to enhanced lipophilicity and cellular uptake, thereby improving efficacy against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
